

Unraveling the Molecular Architecture of Triglochinin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglochinin, a cyanogenic glucoside first isolated from the marsh arrowgrass (Triglochin maritima), stands as a noteworthy natural product due to its unique chemical structure and biological origins.[1] Initially, its structure was proposed as O-[β-d-glucopyranosyl]-1-cyano-1-hydroxy-4,5-dicarboxy-1,3-pentadiene.[1] However, subsequent spectroscopic analysis led to a significant revision of its molecular architecture.[2][3] This guide provides a comprehensive technical overview of the chemical structure elucidation of **Triglochinin**, detailing the experimental protocols, summarizing key quantitative data, and visualizing the logical workflows and biosynthetic pathways involved in its characterization.

Physicochemical and Spectroscopic Data

The structural elucidation of **Triglochinin** was accomplished through a combination of physicochemical measurements and spectroscopic analyses. The following tables summarize the key quantitative data obtained for **Triglochinin** and its derivatives.



| Parameter | Value | |
|----------------------------------|--|--|
| Molecular Formula | C14H17NO10 | |
| Molecular Weight | 359.287 g/mol | |
| CAS Number | 28876-11-1 | |
| Optical Rotation | [α] ¹⁶⁵ D +5.5 (c, 0.2 in MeOH) | |
| UV Absorption (H ₂ O) | λmax 275 nm | |

Table 1: Physicochemical Properties of **Triglochinin**

| Proton | Chemical Shift (δ ppm) | Coupling Constant (J Hz) |
|------------|------------------------|--------------------------|
| Olefinic H | 6.15 | 12.5 |
| Olefinic H | 6.83 | 12.5 |

Table 2: ¹H NMR Data for the Dimethyl Ester of **Triglochinin**[2]

Experimental Protocols

The elucidation of **Triglochinin**'s structure involved its isolation from natural sources followed by detailed spectroscopic analysis.

Isolation and Purification of Triglochinin

Triglochinin was first isolated from the flowers of Triglochin maritimum L.[1] While the detailed original protocol is extensive, a general workflow involves the following steps:

- Extraction: The plant material is typically extracted with a polar solvent such as aqueous ethanol or methanol to isolate the glycosides.
- Purification: The crude extract is then subjected to various chromatographic techniques to purify **Triglochinin**. This often involves column chromatography on cellulose or silica gel, eluting with a solvent system such as ethyl acetate-acetic acid-water.[2]



Spectroscopic Analysis

Standard spectroscopic techniques were employed to determine the structure of **Triglochinin**:

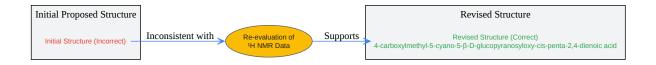
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were crucial in determining the connectivity of atoms. The initial structural proposal was revised based on a detailed analysis of the ¹H NMR spectrum of the dimethyl ester of **Triglochinin**, which showed an AB pattern for the olefinic protons with a coupling constant of 12.5 Hz, indicating a cis configuration.[2]
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula of the compound.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of **Triglochinin** in water shows an absorption maximum at 275 nm, providing evidence for a conjugated system.[2]

Structure Elucidation and Revision

The journey to determine the correct structure of **Triglochinin** is a prime example of the iterative nature of chemical structure elucidation.

The Initial and Revised Structures

The initially proposed structure of **Triglochinin** was later revised by Ettlinger and Eyjólfsson in 1972.[2][3] The revision was based on a re-evaluation of the NMR data, which was more consistent with a reformulated structure: 4-carboxylmethyl-5-cyano-5-β-D-glucopyranosyloxy-cis-penta-2,4-dienoic acid.[2][3]



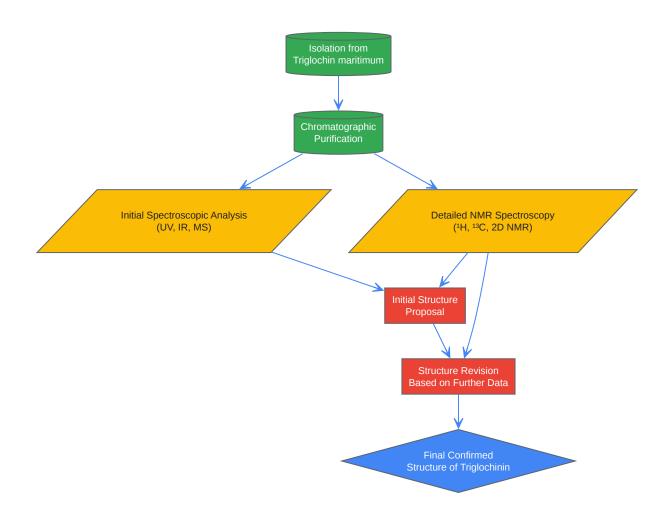
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Caption: The structural revision of **Triglochinin** based on NMR data.



Structure Elucidation Workflow

The overall process of elucidating the structure of a novel natural product like **Triglochinin** follows a logical progression of steps.



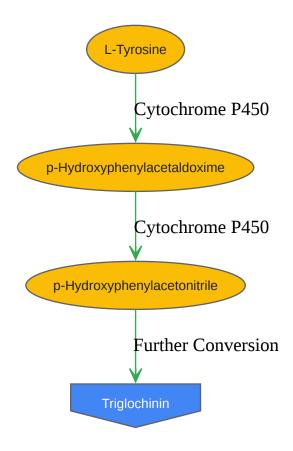
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Caption: The workflow for the structure elucidation of **Triglochinin**.

Biosynthesis of Triglochinin



Triglochinin is a cyanogenic glucoside derived from the amino acid L-tyrosine. Its biosynthesis involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes.[4]



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Caption: The biosynthetic pathway of **Triglochinin** from L-tyrosine.

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